molecular formula C25H23N3O B3504418 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide

2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide

Cat. No.: B3504418
M. Wt: 381.5 g/mol
InChI Key: NSJAONOAPSYJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide, also known as PPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PPQ belongs to the class of quinoline carboxamides and has shown promising results in treating various diseases.

Mechanism of Action

The exact mechanism of action of 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various cellular pathways. This compound has been found to inhibit the activity of protein kinase C, a key regulator of cell growth and proliferation. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to modulate the activity of various ion channels and transporters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to have antimalarial activity by inhibiting the growth of Plasmodium falciparum. In addition, this compound has been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders. This compound has also been found to modulate the activity of various ion channels and transporters, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. This compound has been extensively studied, and its properties and effects are well characterized. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively complex compound, and its synthesis can be challenging. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One direction is to further elucidate the mechanism of action of this compound. Understanding the molecular pathways involved in the therapeutic effects of this compound could lead to the development of more effective treatments. Another direction is to explore the potential of this compound in treating other diseases, such as viral infections and autoimmune disorders. Finally, research could focus on optimizing the synthesis and formulation of this compound to improve its efficacy and reduce its toxicity.
In conclusion, this compound is a synthetic compound that has shown promising results in treating various diseases, including cancer, malaria, and neurodegenerative disorders. This compound has several advantages for lab experiments, but there are also some limitations. Future research on this compound could lead to the development of more effective treatments for these diseases.

Scientific Research Applications

2-(4-propylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases, including cancer, malaria, and neurodegenerative disorders. This compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria. In addition, this compound has been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders.

Properties

IUPAC Name

2-(4-propylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O/c1-2-6-18-10-12-20(13-11-18)24-15-22(21-8-3-4-9-23(21)28-24)25(29)27-17-19-7-5-14-26-16-19/h3-5,7-16H,2,6,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJAONOAPSYJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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